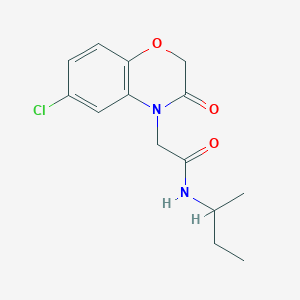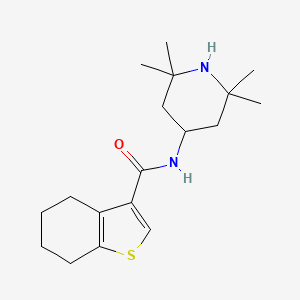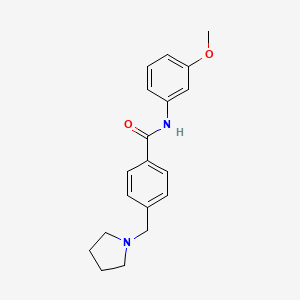![molecular formula C19H20O6 B4439367 isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate
Descripción general
Descripción
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate, also known as IMB, is a synthetic compound used in scientific research. This compound is known for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate involves the modulation of various signaling pathways involved in inflammation and oxidative stress. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by suppressing the activity of NF-κB. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and reduces oxidative stress.
Biochemical and Physiological Effects
isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has been shown to have significant biochemical and physiological effects in various cell and animal models. In vitro studies have demonstrated that isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate reduces the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has also been found to reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it suitable for use in various assays and experiments. However, one limitation of using isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is its limited stability in aqueous solutions, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate. One area of interest is its potential use in the treatment of inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and neurodegenerative disorders. Another area of research is the development of novel isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate derivatives with improved efficacy and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate and its potential interactions with other signaling pathways.
Conclusion
In conclusion, isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate is a synthetic compound with potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is synthesized through a multi-step reaction process and has been extensively studied for its biochemical and physiological effects. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
Isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of nuclear factor-kappa B (NF-κB) in immune cells. isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
propan-2-yl 3-[2-(2-methoxyphenoxy)acetyl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-13(2)24-19(21)14-7-6-8-15(11-14)25-18(20)12-23-17-10-5-4-9-16(17)22-3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDFVFEPTRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)OC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




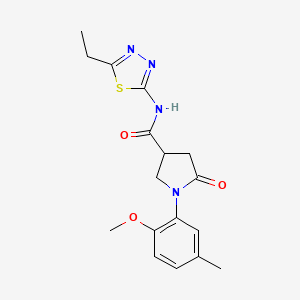
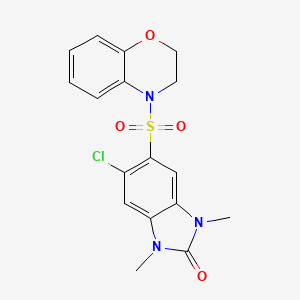
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4439316.png)
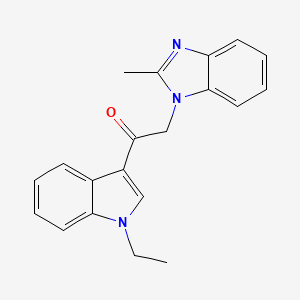
![N-benzyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4439338.png)

![3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4439360.png)
